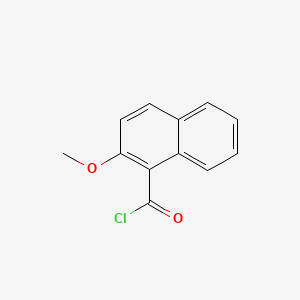

2-Methoxynaphthalene-1-carbonyl chloride

Description

Contextualization within Acyl Halide Chemistry

As a member of the acyl halide family, 2-methoxynaphthalene-1-carbonyl chloride is characterized by the presence of a carbonyl group bonded to a chlorine atom. This functional group makes it a highly reactive derivative of its parent carboxylic acid, 2-methoxy-1-naphthoic acid. The carbon atom of the carbonyl group is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of its utility in organic synthesis, allowing for the facile introduction of the 2-methoxynaphthalene-1-carbonyl moiety into other molecules. The synthesis of this compound is typically achieved through the reaction of 2-methoxynaphthalene-1-carboxylic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. ontosight.ai

Strategic Significance as a Naphthalene-Derived Synthetic Intermediate

The strategic importance of this compound lies in its role as a building block derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon. The naphthalene core is a common feature in many biologically active compounds and functional materials. The methoxy (B1213986) group at the 2-position of the naphthalene ring is an electron-donating group, which can influence the reactivity and properties of the resulting derivatives.

This intermediate is particularly valuable in Friedel-Crafts acylation reactions, a fundamental method for forming carbon-carbon bonds with aromatic rings. wikipedia.org In these reactions, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst to introduce the acyl group onto the aromatic ring. This methodology is a key step in the synthesis of various aromatic ketones, which are important precursors for pharmaceuticals and fine chemicals. ntu.edu.tw For instance, the acylation of 2-methoxynaphthalene (B124790) is a critical step in the synthesis of intermediates for the anti-inflammatory drug naproxen.

Furthermore, this compound has been utilized in the synthesis of more complex polycyclic aromatic structures. For example, it can participate in cascade reactions, such as a combined Friedel-Crafts and Michael annulation, to construct intricate molecular frameworks. researchgate.net

Historical Trajectory and Evolution of Research Applications

The historical development of this compound is intrinsically linked to the broader history of Friedel-Crafts reactions, which were first discovered by Charles Friedel and James Crafts in 1877. wikipedia.org These reactions provided a powerful new method for attaching substituents to aromatic rings and have since become a cornerstone of organic synthesis.

While specific historical details on the initial synthesis and early applications of this compound are not extensively documented, its use has evolved with the growing understanding of naphthalene chemistry and the demand for sophisticated organic molecules. Initially, research involving related compounds focused on understanding the regioselectivity of Friedel-Crafts acylation on the 2-methoxynaphthalene scaffold. ntu.edu.twresearchgate.net Over time, the focus has shifted towards harnessing the reactivity of intermediates like this compound for the targeted synthesis of complex natural products and bioactive molecules. nih.govrsc.org The ongoing exploration of its synthetic potential continues to expand its applications in various areas of chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C12H9ClO2 ontosight.ai |

| Molecular Weight | 220.65 g/mol ontosight.ai |

| Appearance | Colorless to pale yellow liquid ontosight.ai |

| Boiling Point | 145-150°C at 10 mmHg ontosight.ai |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate (B1210297) ontosight.ai |

| CAS Number | 51439-58-8 nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxynaphthalene-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPBNKRSGVLWJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50199413 | |

| Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51439-58-8 | |

| Record name | 2-Methoxy-1-naphthalenecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51439-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051439588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxynaphthalene-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50199413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxynaphthalene-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methoxynaphthalene 1 Carbonyl Chloride and Its Derivatives

Precursor Synthesis and Halogenation Reactions

The primary precursor for the synthesis of 2-methoxynaphthalene-1-carbonyl chloride is 2-methoxy-1-naphthoic acid. A common method for preparing this precursor involves a Grignard reaction. This process starts with 1-bromo-2-methoxynaphthalene, which is reacted with magnesium to form the corresponding Grignard reagent. Subsequent carboxylation of this organometallic intermediate, typically with carbon dioxide, yields 2-methoxy-1-naphthoic acid. chemdad.com

Once the precursor, 2-methoxy-1-naphthoic acid, is obtained, it undergoes a halogenation reaction to form the desired acyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). ontosight.ai These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, resulting in the formation of this compound.

An alternative approach to precursor synthesis involves the methylation of 2-naphthol. This can be achieved using reagents like dimethyl sulfate (B86663) in an alkaline medium. chemicalbook.com The resulting 2-methoxynaphthalene (B124790) can then be subjected to reactions to introduce the carbonyl chloride group.

Direct Synthesis Routes from Naphthalene (B1677914) Carboxylic Acids

While the halogenation of 2-methoxy-1-naphthoic acid is a standard method, direct synthesis routes from other naphthalene derivatives are also explored in organic synthesis. For instance, α-naphthoic acid can be synthesized from α-bromonaphthalene via a Grignard reaction followed by carboxylation with carbon dioxide. orgsyn.org This highlights a general strategy for creating naphthalene carboxylic acids that can then be functionalized.

The synthesis of 2-naphthoic acid has been achieved through methods like the Suzuki-Miyaura coupling, starting from brominated aromatic compounds and using a palladium catalyst. chemicalbook.com While not a direct route to the title compound, these methods for synthesizing the core naphthalene carboxylic acid structure are fundamental.

Direct functionalization of the naphthalene ring is another area of interest. For example, the acylation of 2-methoxynaphthalene can be used to introduce an acetyl group, which could then potentially be oxidized to a carboxylic acid and subsequently converted to the acyl chloride. orgsyn.org

Catalytic Strategies for Targeted Acylation

This compound is a valuable reagent for acylation reactions, particularly in the synthesis of more complex molecules. Catalytic strategies are often employed to enhance the efficiency and selectivity of these reactions.

Lewis Acid Catalyzed Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of aromatic chemistry, and the use of this compound in such reactions allows for the introduction of the 2-methoxy-1-naphthoyl group onto other aromatic substrates. These reactions are typically catalyzed by Lewis acids.

A classic example of a Lewis acid catalyzed Friedel-Crafts acylation involves the reaction of an acyl chloride with an aromatic compound in the presence of a catalyst like anhydrous aluminum chloride (AlCl₃). orgsyn.org In the context of 2-methoxynaphthalene, acylation reactions have been studied as model reactions to understand catalytic benefits. chemicalbook.com For instance, the acylation of 2-methoxynaphthalene with cinnamoyl chloride in a cascade Friedel-Crafts/Michael annulation reaction has been reported. researchgate.net

Regiocontrol and Isomer Specificity in Naphthalene Acylations

A significant challenge in the acylation of naphthalene derivatives is controlling the position of the incoming acyl group, a concept known as regiocontrol. The directing effects of existing substituents on the naphthalene ring play a crucial role. For example, in the acylation of 2-methoxynaphthalene, the methoxy (B1213986) group is an activating, ortho-, para-directing group. However, steric hindrance can influence the final position of acylation.

The choice of solvent can also dramatically influence the regioselectivity of the reaction. For instance, in the acylation of 2-methoxynaphthalene, using nitrobenzene (B124822) as a solvent can favor acylation at the 6-position, whereas using carbon disulfide can lead to the 1-acetyl-2-methoxynaphthalene (B1617039) as the principal product. orgsyn.org This demonstrates the importance of reaction conditions in achieving isomer specificity.

Heterogeneous and Green Catalysis in Acylation

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. In the context of Friedel-Crafts acylation, this has led to research into heterogeneous and green catalysis.

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easier separation from the reaction mixture and the potential for recycling and reuse. While specific examples directly using this compound are not detailed in the provided context, the general trend in acylation reactions is to move away from stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like AlCl₃ towards solid acid catalysts.

Green chemistry principles also encourage the use of safer solvents and reaction conditions. An example of a greener approach in a related halogenation reaction is the use of hydrogen peroxide and alkali metal halides in aqueous micellar media for the synthesis of 1-halo-naphthols. scirp.org This highlights the potential for developing more environmentally benign acylation methodologies.

Derivatization Strategies via Acyl Chloride Reactivity

Amide and Ester Formation

The reaction of this compound with nucleophiles such as amines and alcohols is a fundamental and efficient method for the synthesis of the corresponding amides and esters. These reactions proceed via a nucleophilic acyl substitution mechanism.

The formation of amides from acyl chlorides and primary or secondary amines is typically a rapid and exothermic process. The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct that is formed. The general reaction is illustrated in the scheme below:

Scheme 1: General Synthesis of 2-Methoxynaphthalene-1-carboxamides

Similarly, esterification can be achieved by reacting this compound with an alcohol. While the reaction with primary and secondary alcohols is generally vigorous, it can be controlled by managing the reaction conditions. Phenols can also be used as the nucleophile to form phenyl esters. A base is also typically employed in these reactions to scavenge the generated HCl.

Scheme 2: General Synthesis of 2-Methoxynaphthalene-1-carboxylates

The following table summarizes representative examples of amide and ester derivatives that can be synthesized from this compound, based on the general reactivity of acyl chlorides.

| Reactant (Nucleophile) | Product Class | Product Name (Example) |

| Ammonia (NH₃) | Primary Amide | 2-Methoxy-N-methylnaphthalene-1-carboxamide |

| Methylamine (CH₃NH₂) | Secondary Amide | 2-Methoxy-N,N-dimethylnaphthalene-1-carboxamide |

| Dimethylamine ((CH₃)₂NH) | Tertiary Amide | 2-Methoxy-N-phenylnaphthalene-1-carboxamide |

| Aniline (C₆H₅NH₂) | Secondary Amide | Methyl 2-methoxynaphthalene-1-carboxylate |

| Methanol (CH₃OH) | Ester | Ethyl 2-methoxynaphthalene-1-carboxylate |

| Ethanol (C₂H₅OH) | Ester | Phenyl 2-methoxynaphthalene-1-carboxylate |

| Phenol (C₆H₅OH) | Ester |

Coupling Reactions for Complex Scaffold Construction

While less common than their use in amide and ester formation, acyl chlorides can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are invaluable for the construction of complex molecular architectures from relatively simple starting materials. Notable examples include variants of the Suzuki, Heck, and Sonogashira couplings.

Suzuki-type Coupling: In a Suzuki-type reaction, an organoboron reagent is coupled with an organic halide or triflate. While aryl halides are the most common coupling partners, methodologies have been developed that allow for the use of acyl chlorides. This would involve the coupling of this compound with a boronic acid or its ester to yield a ketone. This type of reaction typically requires a palladium catalyst and a base.

Heck-type Coupling: The Heck reaction traditionally involves the coupling of an unsaturated halide with an alkene. Carbonylative Heck reactions are a variation where carbon monoxide is incorporated. It is conceivable that under specific catalytic conditions, this compound could undergo a decarbonylative coupling or a related process with an alkene to form a new C-C bond, leading to substituted naphthalene derivatives.

Sonogashira-type Coupling: The Sonogashira coupling is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. The reaction of an acyl chloride like this compound with a terminal alkyne, catalyzed by palladium and copper complexes, would be expected to produce an α,β-alkynyl ketone. This transformation provides a direct route to functionalized alkynones, which are versatile intermediates in organic synthesis.

The table below outlines the potential coupling partners and the resulting product classes from these advanced synthetic methodologies.

| Coupling Reaction | Coupling Partner | Resulting Product Class |

| Suzuki-type | Organoboronic acid/ester | Ketone |

| Heck-type | Alkene | Substituted Naphthalene Derivative |

| Sonogashira-type | Terminal Alkyne | α,β-Alkynyl Ketone |

Mechanistic Insights into Reactions Involving 2 Methoxynaphthalene 1 Carbonyl Chloride

Elucidation of Acylium Ion Pathways in Electrophilic Aromatic Substitutions

The reaction of 2-methoxynaphthalene-1-carbonyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), generates a highly electrophilic intermediate known as an acylium ion. This process is a cornerstone of Friedel-Crafts acylation reactions. The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the carbonyl chloride group. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form the resonance-stabilized 2-methoxy-1-naphthoyl acylium ion and a tetrachloroaluminate anion ([AlCl₄]⁻).

This powerful electrophile can then react with an aromatic substrate in a classic electrophilic aromatic substitution (EAS) mechanism. The reaction proceeds through a two-step process:

Formation of the Sigma Complex: The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step is typically the rate-determining step as it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A weak base, often the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acylium ion. This restores the aromaticity of the ring and yields the final acylated product, regenerating the Lewis acid catalyst in the process. researchgate.net

Studies on the acylation of 2-methoxynaphthalene (B124790) itself provide critical insights into the regioselectivity of these reactions. The methoxy (B1213986) group at the C2 position is an activating, ortho-, para-directing group. However, the most activated positions for electrophilic attack are C1 and C8 (peri-position), with the C6 position also being significantly activated. The acylation of 2-methoxynaphthalene often leads to a mixture of products, with the kinetically controlled product being 1-acetyl-2-methoxynaphthalene (B1617039). free.fr This suggests that the C1 position is the most nucleophilic and readily attacked by the acylium ion.

The proposed mechanism for the Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride (B1165640) in the presence of a Brønsted acid illustrates this pathway clearly, involving the generation of the acyl group, formation of the sigma intermediate at the preferred position, and subsequent deprotonation. researchgate.net

Detailed Analysis of Cascade and Annulation Mechanisms

This compound and its derivatives can participate in cascade and annulation reactions, leading to the formation of complex polycyclic structures in a single synthetic operation. A notable example is the cascade Friedel-Crafts/Michael annulation reaction between 2-methoxynaphthalene and cinnamoyl chloride, catalyzed by aluminum chloride. stackexchange.com

The proposed mechanism for this transformation begins with a standard Friedel-Crafts acylation, where the cinnamoyl acylium ion is generated and attacks the electron-rich 1-position of 2-methoxynaphthalene. Following this initial acylation, a second equivalent of the Lewis acid (AlCl₃) is thought to coordinate with the carbonyl oxygen of the newly formed chalcone (B49325) derivative. This coordination enhances the electrophilicity of the α,β-unsaturated system. stackexchange.commasterorganicchemistry.com

The key annulation step is an intramolecular Michael addition. A nucleophilic position on the naphthalene (B1677914) ring, likely the peri-position (C8), attacks the β-carbon of the activated α,β-unsaturated ketone. This cyclization event forms a new six-membered ring and a carbocation intermediate, which is stabilized by the extensive conjugated system. stackexchange.commasterorganicchemistry.com Subsequent loss of a proton re-aromatizes the naphthalene ring system, leading to the formation of a perinaphthanone structure. In some cases, this cascade can be accompanied by demethylation of the methoxy group and elimination of other substituents, depending on the specific reactants and conditions. stackexchange.commasterorganicchemistry.com

While other cascade reactions, such as palladium-catalyzed carbonylative annulations, have been developed for constructing polycyclic molecules, the Friedel-Crafts/Michael addition pathway provides a direct and powerful method for the synthesis of phenalenone-type structures from naphthalene precursors. rsc.org

Understanding Nucleophilic Attack and Subsequent Rearrangements

The carbonyl carbon of this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate.

This intermediate is generally unstable and rapidly collapses. The original carbon-oxygen double bond is reformed, and the most stable leaving group is expelled. In the case of an acyl chloride, the chloride ion is an excellent leaving group, leading to the formation of a new carbonyl compound (e.g., an ester, amide, or ketone) depending on the nature of the attacking nucleophile.

Radical-Mediated Reaction Mechanisms

Reactions involving this compound are predominantly ionic in nature, involving electrophilic or nucleophilic pathways. However, under specific conditions, radical-mediated mechanisms can be envisaged. The initiation of such a radical reaction would require the generation of a radical species from the acyl chloride.

This could potentially be achieved through homolytic cleavage of the carbon-chlorine bond, which is the weakest bond in the carbonyl chloride moiety. This cleavage could be induced by photolysis (UV irradiation) or by the use of radical initiators. Homolytic cleavage would result in the formation of a 2-methoxy-1-naphthoyl radical and a chlorine radical.

Once formed, the 2-methoxy-1-naphthoyl radical could participate in a variety of radical reactions, such as:

Hydrogen Abstraction: The radical could abstract a hydrogen atom from a solvent or another reagent molecule.

Addition to a π-system: The radical could add to an alkene or alkyne, initiating a radical polymerization or a radical cyclization if an unsaturated bond is present elsewhere in the molecule.

Decarbonylation: Acyl radicals are known to undergo decarbonylation (loss of carbon monoxide) to form an aryl radical (a 2-methoxy-1-naphthyl radical in this case). This new radical could then undergo further reactions.

Despite these theoretical possibilities, there is a notable lack of specific examples in the scientific literature detailing radical-mediated reactions initiated directly from this compound. Research into radical cascade reactions for the synthesis of polycyclic compounds often involves different starting materials and radical generation methods.

Kinetic and Thermodynamic Determinants of Reaction Outcomes

The outcome of reactions involving the 2-methoxynaphthalene system, particularly electrophilic substitutions, is a delicate balance of kinetic and thermodynamic control. Kinetic studies on the Friedel-Crafts acetylation of naphthalene and 2-methoxynaphthalene provide valuable data for understanding these determinants.

In the acylation of 2-methoxynaphthalene, the substitution at the C1 position to form 1-acyl-2-methoxynaphthalene is generally favored under kinetic control (i.e., at lower temperatures and shorter reaction times). free.fr This indicates that the transition state leading to the C1-substituted sigma complex has a lower activation energy. However, the 1-acyl product is often sterically hindered.

Under conditions of thermodynamic control (i.e., higher temperatures, longer reaction times, or in the presence of a catalyst that can facilitate equilibration), rearrangement to more stable isomers can occur. The thermodynamically more stable product is often the 2-acyl-6-methoxynaphthalene. free.fr This suggests that while the initial attack at C1 is faster, the product formed by attack at C6 is lower in energy.

Kinetic investigations of the Friedel-Crafts acetylation of naphthalene have revealed different reaction orders and activation parameters for substitution at the α (C1) and β (C2) positions, highlighting the complexity of the system.

| Parameter | α-Acetylation (C1) | β-Acetylation (C2) |

|---|---|---|

| Reaction Order | Second-order in acylating reagent | First-order in acylating reagent |

| Activation Enthalpy (ΔH‡) | ~21 kJ/mol | ~48 kJ/mol |

| Activation Entropy (ΔS‡) | ~-160 J K⁻¹ mol⁻¹ | ~-99 J K⁻¹ mol⁻¹ |

Table 1: Comparative kinetic parameters for the Friedel-Crafts acetylation of naphthalene.

Strategic Applications of 2 Methoxynaphthalene 1 Carbonyl Chloride in Chemical Synthesis

Synthesis of Pharmaceutically Relevant Intermediates

The 2-methoxynaphthalene (B124790) scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. 2-Methoxynaphthalene-1-carbonyl chloride, as a highly reactive derivative, provides a direct and efficient route for the incorporation of this key pharmacophore into drug candidates. Its utility stems from the ease with which the carbonyl chloride group reacts with a wide array of nucleophiles, such as amines, alcohols, and carbanions, to form stable amide, ester, and ketone linkages, respectively. This reactivity is fundamental to its application in the synthesis of pharmaceutically active compounds and their essential intermediates.

Precursor to Anti-inflammatory and Analgesic Agents

The 2-methoxynaphthalene moiety is a cornerstone in the structure of several non-steroidal anti-inflammatory drugs (NSAIDs). While direct synthesis routes for commercial drugs like Nabumetone and Naproxen may utilize other precursors, the chemical principles underlying their synthesis highlight the potential of this compound as a key starting material or intermediate for analogous structures.

For instance, the synthesis of Nabumetone, 4-(6-methoxy-2-naphthyl)-2-butanone, often involves the use of 2-bromo-6-methoxynaphthalene (B28277) or 2-acetyl-6-methoxynaphthalene. drugfuture.comgoogle.comgoogle.com However, a plausible synthetic strategy could involve a Friedel-Crafts acylation reaction using this compound to introduce the core naphthalene (B1677914) structure onto a suitable substrate, which could then be further elaborated to yield Nabumetone or its analogs.

Similarly, in the synthesis of Naproxen, a widely used NSAID, the core structure is 2-(6-methoxynaphth-2-yl)propanoic acid. google.comscispace.comgoogle.com The preparation of key intermediates for Naproxen synthesis, such as 2-acetyl-6-methoxynaphthalene, can be achieved through the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride. orgsyn.orggoogle.com this compound offers an alternative reactive acylating agent for similar transformations, enabling the synthesis of a variety of ketone intermediates that can be converted to Naproxen analogs and other potential anti-inflammatory and analgesic agents. The reactivity of the acyl chloride group allows for the formation of carbon-carbon bonds crucial for building the side chains of these drug molecules.

A study on the synthesis of 2-methoxynaphthalene derivatives has shown their potential as anti-inflammatory agents. researchgate.net This further underscores the importance of having versatile building blocks like this compound to explore the chemical space around this pharmacophore for the discovery of new and improved therapeutic agents.

Building Blocks for Advanced Drug Molecule Scaffolds

Beyond its role in the synthesis of established NSAIDs, this compound is a valuable tool for the construction of more complex and novel drug molecule scaffolds. The naphthalene ring system provides a rigid and lipophilic core that can be strategically functionalized to interact with various biological targets. The ability of the carbonyl chloride to react with a diverse range of nucleophiles allows for the facile introduction of different functional groups and side chains, leading to the generation of large libraries of compounds for high-throughput screening.

The incorporation of heterocyclic moieties is a common strategy in drug discovery to enhance pharmacological properties. researchgate.net this compound can be readily employed in reactions with bifunctional nucleophiles to construct a variety of heterocyclic systems fused to or substituted on the naphthalene core. For example, reaction with hydrazines or hydroxylamines can lead to the formation of pyrazole (B372694) or oxazole (B20620) derivatives, respectively. These heterocyclic scaffolds are present in a wide range of biologically active molecules and their combination with the 2-methoxynaphthalene unit can lead to novel compounds with unique pharmacological profiles.

The development of new bioactive molecules through multi-component reactions (MCRs) is a powerful strategy in medicinal chemistry. nih.govnih.gov this compound can potentially serve as a key component in MCRs, where its reaction with other starting materials in a one-pot synthesis can rapidly generate complex and diverse molecular architectures. This approach accelerates the drug discovery process by allowing for the efficient creation of compound libraries for biological evaluation.

Role in Agrochemical and Fine Chemical Production

The versatility of this compound extends beyond the pharmaceutical industry into the realms of agrochemical and fine chemical production. ontosight.ai The 2-methoxynaphthalene moiety can be found in molecules with pesticidal or herbicidal activity. The reactivity of the carbonyl chloride group allows for its incorporation into a variety of molecular frameworks to develop new agrochemicals. For instance, the synthesis of novel insecticides or fungicides can involve the reaction of this compound with appropriate amines or alcohols to create ester or amide derivatives with desired biological activities.

In the fine chemical industry, this compound serves as a valuable intermediate for the synthesis of specialty chemicals. ontosight.ai These chemicals may be used in a variety of applications, including as additives, in the formulation of consumer products, or as building blocks for more complex molecules. The ability to introduce the 2-methoxynaphthalene group with its specific electronic and steric properties is crucial for tailoring the characteristics of the final product.

Development of Functional Materials and Dyes

The chromophoric and fluorescent properties of the naphthalene ring system make this compound an attractive precursor for the development of functional materials and dyes. ontosight.ai The extended π-system of the naphthalene core can be modified and extended through reactions at the carbonyl chloride position to create molecules with specific optical and electronic properties.

For example, in the synthesis of azo dyes, a diazonium salt is typically coupled with an electron-rich aromatic compound. unb.caimpactfactor.orgmdpi.comnih.gov While direct coupling with this compound might not be the primary route, it can be used to synthesize precursor molecules that are then used in the dye synthesis. By reacting the carbonyl chloride with an amine-containing coupling component, a stable amide bond is formed, and the resulting molecule can then be diazotized and coupled to generate a wide range of azo dyes with tailored colors and properties for applications in textiles, printing, and imaging.

Furthermore, the reactivity of this compound allows for its incorporation into polymers and other materials to impart specific functionalities. For instance, it can be used to modify the surface of materials to alter their hydrophobicity or to introduce a fluorescent tag for sensing applications. The development of organic light-emitting diodes (OLEDs) and other electronic devices often relies on molecules with specific photophysical properties, and the 2-methoxynaphthalene core can be a valuable component in the design of such materials.

Ligand Synthesis for Organometallic Chemistry

In the field of organometallic chemistry, the design and synthesis of new ligands are crucial for the development of catalysts with novel reactivity and selectivity. This compound can serve as a versatile starting material for the preparation of a variety of ligands. The carbonyl chloride group can be readily transformed into a range of coordinating functionalities, such as amides, esters, and ketones, which can then bind to metal centers.

A notable example of a related transformation is the synthesis of a phenalenyl ligand starting from 2-methoxynaphthalene and cinnamoyl chloride. researchgate.net This demonstrates the utility of the 2-methoxynaphthalene scaffold in constructing complex ligand frameworks. By analogy, this compound can be reacted with various nucleophiles containing donor atoms like nitrogen, phosphorus, or sulfur to create a diverse library of ligands. These ligands can then be used to synthesize a wide range of organometallic complexes with potential applications in catalysis, materials science, and bioinorganic chemistry.

The electronic properties of the 2-methoxynaphthalene group can influence the properties of the resulting metal complexes. The electron-donating nature of the methoxy (B1213986) group can affect the electron density at the metal center, which in turn can modulate the catalytic activity and selectivity of the complex.

Preparation of Metallocene Derivatives

Metallocenes are a class of organometallic compounds that have found widespread applications as catalysts, particularly in olefin polymerization. impactfactor.org The synthesis of novel metallocene derivatives with tailored properties is an active area of research. While direct reactions of this compound with metallocene precursors may not be a standard approach, it can be used to synthesize substituted cyclopentadienyl (B1206354) ligands that can then be used to form new metallocene derivatives.

For example, the carbonyl chloride can be used to acylate a cyclopentadienide (B1229720) anion or a related precursor. The resulting acyl-substituted cyclopentadienyl ligand can then be deprotonated and reacted with a suitable metal halide to form a metallocene containing the 2-methoxynaphthalene moiety. The presence of the bulky and electronically distinct 2-methoxynaphthoyl group on the cyclopentadienyl ring can significantly influence the steric and electronic environment around the metal center. This can lead to metallocene catalysts with altered activity, selectivity, and polymer properties in olefin polymerization.

Furthermore, the synthesis of metallocene derivatives containing a naphthalene backbone has been reported, highlighting the interest in incorporating this aromatic system into metallocene structures. researchgate.net this compound provides a reactive handle to attach the naphthalene unit to the ligand framework of a metallocene, opening up possibilities for the design of new and improved catalysts for a variety of chemical transformations.

Complexation and Catalytic Applications

No specific research data is available to detail the use of this compound in the formation of metal complexes for catalytic applications.

Chiral Synthesis and Stereoselective Transformations

No specific research data is available to detail the use of this compound as a chiral auxiliary or reagent in stereoselective transformations.

Advanced Characterization and Spectroscopic Analysis of 2 Methoxynaphthalene 1 Carbonyl Chloride and Its Derivatives

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals. unibo.itlibretexts.org This method is uniquely sensitive to the paramagnetic nature of radical intermediates, providing detailed insights into their electronic structure and environment. While direct EPR studies on radical intermediates of 2-Methoxynaphthalene-1-carbonyl chloride are not extensively documented in the literature, the principles of the technique and data from analogous aromatic and acyl compounds allow for a thorough understanding of how EPR would be applied to investigate such species.

Radical intermediates of this compound could theoretically be generated through various chemical processes. For instance, one-electron oxidation of the naphthalene (B1677914) ring system, possibly through electrochemical methods or chemical oxidants, would lead to the formation of a radical cation. rsc.org Conversely, one-electron reduction could produce a radical anion. uky.edu Homolytic cleavage of the carbon-chlorine bond in the carbonyl chloride group, potentially initiated by photolysis, could generate a 2-methoxynaphthalene-1-carbonyl radical (an acyl radical). nih.gov These transient species, though often short-lived, are key intermediates in many reaction mechanisms.

The analysis of an EPR spectrum yields critical parameters that help in identifying and describing the radical species:

The g-factor: This dimensionless parameter is analogous to the chemical shift in NMR spectroscopy. libretexts.org Its value is determined by the electronic environment of the unpaired electron. For most organic radicals, the g-factor is close to that of a free electron (approximately 2.0023). u-tokyo.ac.jp Deviations from this value can indicate the type of atom on which the radical is centered; for example, carbon-centered radicals typically have g-factors less than 2.003, while oxygen-centered radicals have g-factors greater than 2.004. rsc.orgnih.gov

Hyperfine Coupling Constants (hfc): This parameter arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹H, ¹³C, ¹⁴N). fz-juelich.de This interaction splits the EPR signal into a multiplet pattern. The number of lines and their spacing (the hfc value, usually given in Gauss or MHz) reveal the number and type of interacting nuclei and their distance and orientation relative to the unpaired electron. libretexts.orglibretexts.org Analysis of the hfc pattern allows for the mapping of the spin density distribution across the molecule, providing a detailed picture of the radical's electronic structure. uky.edu For a radical cation of 2-methoxynaphthalene (B124790), for instance, distinct hfc values would be expected for the different protons on the naphthalene ring and the methoxy (B1213986) group, reflecting the delocalization of the unpaired electron.

Given that many radical intermediates are highly reactive and have very short half-lives, direct detection by EPR can be challenging. wikipedia.org In such cases, the technique of spin trapping is employed. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable paramagnetic species, known as a spin adduct. wikipedia.org Common spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl N-tert-butylnitrone (PBN). wikipedia.orgnih.gov The resulting spin adduct has a longer lifetime, allowing for its accumulation to a detectable concentration. The EPR spectrum of the spin adduct is characteristic of the original radical that was trapped, enabling its identification. wikipedia.org For example, if a 2-methoxynaphthalene-1-carbonyl radical were formed, it could be trapped to yield a stable nitroxide radical adduct with a distinct EPR spectrum. nih.govnih.gov

While specific experimental EPR data for this compound radicals is unavailable, the following table presents representative hyperfine coupling constants for the well-studied naphthalene radical anion to illustrate the type of data obtained from such analyses.

| Position on Naphthalene Ring | Hyperfine Coupling Constant (a), Gauss |

|---|---|

| α (positions 1, 4, 5, 8) | 4.90 |

| β (positions 2, 3, 6, 7) | 1.83 |

This data demonstrates how different sets of equivalent protons within the molecule exhibit distinct coupling constants, allowing for detailed structural elucidation of the radical species. uky.edu Similar detailed analysis would be applicable to the study of radical intermediates derived from this compound.

Computational Chemistry and Theoretical Approaches to 2 Methoxynaphthalene 1 Carbonyl Chloride Reactivity

Quantum Chemical Calculations (DFT, Coupled-Cluster Theory)

Quantum chemical calculations are fundamental to predicting the behavior of 2-Methoxynaphthalene-1-carbonyl chloride. Methods like Density Functional Theory (DFT) and Coupled-Cluster (CC) theory are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure and energy. DFT is widely used for its balance of computational cost and accuracy, making it suitable for a broad range of molecular systems. numberanalytics.comrsc.org Coupled-Cluster theory, while more computationally demanding, offers higher accuracy and is often used as a benchmark for more approximate methods. nih.gov

Geometry optimization is a primary step in computational analysis, used to find the minimum energy structure of a molecule. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable conformation (a local or global minimum on the potential energy surface) is reached. ru.nl DFT methods, such as B3LYP, are commonly used for this purpose. researchgate.netresearchgate.net

The optimization of this compound would reveal key structural parameters. The planarity of the naphthalene (B1677914) ring system is expected, but the orientation of the methoxy (B1213986) (-OCH₃) and carbonyl chloride (-COCl) groups relative to the ring is of particular interest. Steric hindrance and electronic effects would likely cause these groups to be slightly twisted out of the plane of the naphthalene core. nih.gov

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for understanding the molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively. mdpi.com

Table 1: Hypothetical Optimized Geometric Parameters for this compound

The following table illustrates the type of data obtained from a DFT-based geometry optimization. The values are representative and not from actual experimental or calculated results for this specific molecule.

| Parameter | Atom Pair/Group | Hypothetical Calculated Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.19 | |

| C-Cl (carbonyl) | 1.79 | |

| C(ring)-C(carbonyl) | 1.50 | |

| C(ring)-O(methoxy) | 1.36 | |

| Bond Angles (°) ** | ||

| C(ring)-C-O (carbonyl) | 121.0 | |

| C(ring)-C-Cl (carbonyl) | 118.5 | |

| O-C-Cl (carbonyl) | 120.5 | |

| Dihedral Angles (°) ** | ||

| C(ring)-C(ring)-C-O | 15.0 | |

| C(ring)-C(ring)-O-C | 10.0 |

Computational methods are invaluable for mapping the energy landscape of a chemical reaction. rsc.orgcatalysis.blog For this compound, a typical reaction is nucleophilic acyl substitution, where the chloride is replaced by a nucleophile. youtube.com Quantum chemical calculations can model the entire reaction pathway from reactants to products.

This involves identifying all intermediates and, crucially, the transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for the reaction to proceed. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The difference in energy between the reactants and the highest-energy transition state determines the activation energy (Ea), a key factor governing the reaction rate. researchgate.net For complex, multi-step reactions, these profiles can identify the rate-determining step—the step with the highest activation barrier. nih.gov

Quantum chemistry can predict various spectroscopic properties, which is essential for identifying and characterizing molecules. For this compound, theoretical calculations can simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra.

IR Spectroscopy: By performing a frequency calculation on the optimized geometry, the vibrational modes of the molecule can be determined. wisc.edu Each mode corresponds to a specific molecular motion (stretching, bending) and has a calculated frequency and intensity. This theoretical IR spectrum can be compared with experimental data to confirm the structure. Key predicted peaks for this molecule would include a strong C=O stretching frequency (typically around 1750-1800 cm⁻¹ for an aromatic acyl chloride) and C-O stretching from the methoxy group. pressbooks.publibretexts.org

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms by calculating the magnetic shielding around each nucleus. nih.gov These predictions are highly sensitive to the electronic environment of the atoms and are instrumental in assigning peaks in experimental NMR spectra. For this compound, distinct signals would be predicted for the aromatic protons, the methoxy protons, and the various carbon atoms in the naphthalene ring and substituent groups. pressbooks.pub

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices. scm.com These descriptors help predict the most reactive sites within a molecule. For this compound, key indices include:

Chemical Potential (μ): Relates to the tendency of electrons to escape the system.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The Fukui function , f(r), is a particularly powerful tool that describes how the electron density at a point r changes when the total number of electrons in the molecule changes. scm.comscm.com It is used to identify the most likely sites for nucleophilic and electrophilic attack. faccts.de

The function f⁺(r) indicates susceptibility to nucleophilic attack (where the molecule accepts an electron). For this compound, the highest values of f⁺(r) are expected on the carbonyl carbon, identifying it as the primary electrophilic center. schrodinger.com

The function f⁻(r) indicates susceptibility to electrophilic attack (where the molecule donates an electron). The highest values of f⁻(r) would likely be distributed across the electron-rich naphthalene ring system. nih.gov

By condensing these functions to individual atomic sites, a ranked list of reactivity for each atom can be generated, providing a quantitative prediction of the molecule's chemical behavior. scm.com

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly vibrate and rotate. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. documentsdelivered.com

For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. researchgate.net This involves simulating the molecule's motion over nanoseconds or longer to sample the different spatial arrangements (conformations) accessible at a given temperature. The primary conformations of interest would involve the rotation around the single bonds connecting the carbonyl chloride and methoxy groups to the naphthalene ring. The simulation can reveal the relative populations of different conformers and the energy barriers for interconversion between them, providing a more complete picture of the molecule's structure and dynamics in a given environment (e.g., in solution). rsc.org

Modeling of Catalyst-Substrate Interactions

Computational modeling is a powerful tool for studying catalyzed reactions, providing atomic-level detail on how a catalyst interacts with a substrate to lower the activation energy of a reaction. numberanalytics.combegellhouse.comrsc.org In reactions involving this compound, such as a Friedel-Crafts acylation where a Lewis acid catalyst is used, modeling can elucidate the mechanism.

Using quantum mechanics or combined quantum mechanics/molecular mechanics (QM/MM) methods, the interaction between the catalyst (e.g., AlCl₃) and the substrate can be simulated. sdsc.edu These models can show how the catalyst coordinates with the substrate—likely at the carbonyl oxygen—thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. researchgate.net By calculating the energy profile of the catalyzed reaction pathway and comparing it to the uncatalyzed pathway, the model can quantitatively demonstrate the catalytic effect and help in the rational design of more efficient catalysts. rsc.org

Future Directions and Emerging Research Frontiers

Development of Sustainable and Green Synthetic Protocols

The chemical industry's shift towards sustainability has spurred the development of greener synthetic routes for producing and utilizing 2-Methoxynaphthalene-1-carbonyl chloride. Traditional methods for synthesizing acyl chlorides often rely on hazardous reagents like thionyl chloride and phosgene, which generate toxic byproducts. Modern research is actively exploring environmentally benign alternatives.

One promising approach involves the use of milder and more selective chlorinating agents, such as oxalyl chloride, which produces gaseous byproducts that are easier to handle and remove. acs.orgresearchgate.net Phosgene-free synthetic methods are also gaining traction, offering safer process conditions. Furthermore, the principles of green chemistry are being applied to minimize solvent use. Solvent-free reaction conditions, where the reactants themselves act as the solvent, are being investigated to reduce waste and energy consumption. When solvents are necessary, the focus is on employing eco-friendly options like ionic liquids or supercritical fluids, which can offer improved reaction rates and easier product separation.

Recent advancements in the synthesis of related naphthalene (B1677914) derivatives have also highlighted the use of grindstone chemistry, a solvent-free method that involves the grinding of solid reactants to initiate a chemical reaction. nih.gov This technique, along with microwave-assisted synthesis, offers significant reductions in reaction times and energy usage, aligning with the core tenets of green chemistry. doi.org

Integration with Advanced Flow Chemistry and Automated Synthesis

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the production and application of this compound. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. acs.orgacs.org The synthesis of acyl chlorides, which can be highly exothermic and involve hazardous reagents, is particularly well-suited for the controlled environment of a flow reactor. acs.org

Automated synthesis platforms are revolutionizing how chemical reactions are optimized. ontosight.aichemspeed.com These systems can perform numerous experiments in parallel, systematically varying reaction parameters such as temperature, concentration, and catalyst loading. This high-throughput screening capability allows for the rapid identification of optimal reaction conditions, significantly accelerating process development. nih.govbeckman.com For reactions involving this compound, such as Friedel-Crafts acylation, automated platforms can be employed to quickly screen a wide range of catalysts and solvents to maximize yield and selectivity. ontosight.ai

The combination of flow chemistry and automation paves the way for "on-demand" synthesis, where a required amount of this compound can be produced immediately before its use in a subsequent reaction step, minimizing the need for storage of this reactive intermediate.

Exploration of Novel Catalytic Systems (e.g., Photocatalysis, Organocatalysis)

The development of novel catalytic systems is a key area of research for expanding the synthetic utility of this compound. Visible-light photocatalysis has emerged as a powerful tool for generating reactive intermediates under mild conditions. In the context of acyl chlorides, photocatalysis can be used to generate acyl radicals, which can then participate in a variety of carbon-carbon bond-forming reactions. nih.govorganic-chemistry.org The application of this technology to this compound could open up new avenues for the synthesis of complex naphthalene-containing molecules.

Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative to traditional catalysis and is a cornerstone of green chemistry. Chiral organocatalysts, such as those derived from cinchona alkaloids, are capable of inducing high levels of stereoselectivity in chemical reactions. buchler-gmbh.com The development of organocatalytic methods for reactions involving this compound could lead to the efficient and enantioselective synthesis of chiral naphthalene derivatives, which are of significant interest in medicinal chemistry. Research in this area is focused on designing new organocatalysts that are tailored for specific transformations, such as asymmetric acylations. beilstein-journals.org

Design of Highly Selective and Enantioselective Transformations

Achieving high levels of selectivity is a central goal in modern organic synthesis. For reactions involving this compound, this includes both regioselectivity and enantioselectivity. In Friedel-Crafts acylation reactions, for instance, controlling the position of acylation on an aromatic ring is crucial. ntu.edu.twrsc.org The choice of catalyst and reaction conditions can significantly influence the regiochemical outcome. doi.orgresearchgate.net

The design of enantioselective transformations is of paramount importance for the synthesis of chiral molecules, particularly for pharmaceutical applications. The development of chiral catalysts, including both metal-based and organocatalytic systems, that can effectively control the stereochemical outcome of reactions with this compound is a significant research frontier. This could involve, for example, the kinetic resolution of racemic alcohols via enantioselective acylation, or the asymmetric desymmetrization of prochiral diols. While specific examples involving this compound are still emerging, the broader field of asymmetric catalysis provides a strong foundation for future developments in this area.

Applications in Advanced Materials Science and Nanotechnology

The unique photophysical and electronic properties of the naphthalene core make this compound an attractive building block for the synthesis of advanced materials. ontosight.ai Its reactive acyl chloride group allows for its incorporation into a wide range of polymeric structures through reactions with difunctional monomers containing, for example, hydroxyl or amino groups. The resulting naphthalene-containing polymers may exhibit interesting properties such as fluorescence, thermal stability, and specific electronic characteristics, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). google.com

In the field of nanotechnology, this compound can be utilized for the surface modification of nanomaterials. mdpi.comnih.gov By covalently attaching the 2-methoxynaphthalene (B124790) moiety to the surface of nanoparticles, their properties can be tailored for specific applications. numberanalytics.com For instance, such functionalization could be used to enhance the dispersibility of nanoparticles in organic media, to introduce fluorescent properties for imaging applications, or to create specific binding sites for molecular recognition.

Bio-inspired Synthesis and Medicinal Chemistry Innovations

Nature provides a rich source of inspiration for the design and synthesis of new molecules with valuable biological activity. engineering.org.cnnih.gov The 2-methoxynaphthalene scaffold is found in a number of natural products and is a key structural motif in many medicinally important compounds, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen. ontosight.aiwikipedia.orgprepchem.comchemicalbook.com

Bio-inspired synthesis, which seeks to mimic nature's synthetic strategies, offers a powerful approach to the efficient construction of complex natural product-like molecules. researchgate.netchemistryviews.org Research in this area could lead to novel and more efficient routes to 2-methoxynaphthalene-containing compounds.

In medicinal chemistry, the this compound moiety serves as a valuable synthon for the preparation of new drug candidates. ontosight.ai Its ability to readily react with amines and alcohols allows for its incorporation into a diverse range of molecular architectures. The 2-methoxynaphthalene group itself can impart favorable pharmacokinetic properties to a drug molecule, such as improved metabolic stability or enhanced binding to a biological target. Future innovations in this field will likely involve the use of this versatile building block in the design of new therapeutic agents targeting a wide range of diseases.

Q & A

Q. What experimental parameters are critical for synthesizing 2-Methoxynaphthalene-1-carbonyl chloride with high purity?

To optimize synthesis, focus on:

- Reaction conditions : Temperature (e.g., controlled reflux), solvent polarity (e.g., anhydrous dichloromethane), and stoichiometry of reagents (e.g., methoxynaphthalene derivatives with phosgene equivalents).

- Purification : Column chromatography or recrystallization to isolate the acyl chloride from byproducts like unreacted starting materials or hydrolysis products.

- Characterization : Confirm purity via melting point, NMR (¹H/¹³C), and FT-IR spectroscopy (e.g., carbonyl stretch at ~1770–1810 cm⁻¹) .

Q. How should researchers design in vitro toxicological studies for this compound?

Key considerations include:

- Exposure routes : Simulate dermal/ocular or inhalation pathways using cell lines (e.g., HaCaT keratinocytes for skin exposure).

- Dose ranges : Establish LD₅₀ and NOAEL (No Observed Adverse Effect Level) through dose-response curves.

- Controls : Include solvent-only controls and positive controls (e.g., known cytotoxic agents) to validate assay sensitivity .

Q. What analytical methods are recommended for detecting environmental residues of this compound?

Use:

- Chromatography : HPLC or GC-MS with derivatization (e.g., conversion to stable esters for GC analysis).

- Sample preparation : Solid-phase extraction (SPE) for water/soil samples to concentrate trace amounts.

- Quantification : Calibration curves using deuterated internal standards to minimize matrix effects .

Advanced Research Questions

Q. How can conflicting toxicological data (e.g., in vivo vs. in vitro results) be resolved?

Address contradictions through:

- Mechanistic studies : Compare metabolic activation pathways (e.g., CYP450-mediated bioactivation in liver microsomes) across species.

- Dosimetry adjustments : Normalize doses by body surface area or metabolic rate for cross-species extrapolation.

- Risk of bias assessment : Use tools like Table C-7 to evaluate study design flaws (e.g., randomization, blinding) .

Q. What strategies improve the reliability of structure-activity relationship (SAR) models for naphthalene derivatives?

- Data curation : Include only studies meeting high confidence criteria (e.g., ≥3 "yes" responses in risk of bias questionnaires, per ).

- Quantum chemical parameters : Calculate electrophilicity index (ω) or HOMO-LUMO gaps to predict reactivity.

- In silico validation**: Cross-validate models with toxicity databases (e.g., EPA’s CompTox) to reduce overfitting .

Q. How can researchers assess the environmental persistence of this compound?

- Degradation studies : Monitor hydrolysis rates under varying pH and temperature conditions (e.g., pseudo-first-order kinetics in aqueous buffers).

- Biotic transformation : Use soil microcosms to quantify microbial degradation products via LC-QTOF-MS.

- Partitioning coefficients : Measure log Kow (octanol-water) and log Koc (organic carbon) to model bioaccumulation potential .

Q. What methodologies are effective for studying genomic toxicity in exposed populations?

- Omics approaches : Conduct RNA-seq to identify dysregulated pathways (e.g., oxidative stress response genes like NRF2).

- Epigenetic assays : Use bisulfite sequencing or ChIP-qPCR to assess DNA methylation/histone modifications.

- Biomarker validation : Corrogate findings with comet assays (DNA strand breaks) and γ-H2AX foci (double-strand breaks) .

Data Interpretation & Reporting

Q. How should systematic reviews integrate heterogeneous data from human and animal studies?

- Evidence mapping : Organize data by health outcome (e.g., hepatic effects) and exposure duration (acute vs. chronic).

- Weight-of-evidence analysis : Assign higher confidence to studies with low risk of bias (Table C-6/C-7) and reproducible results.

- Meta-regression : Adjust for covariates like species-specific metabolic rates or study population demographics .

Q. What criteria distinguish high-confidence toxicological studies for regulatory submissions?

Studies must:

- Report all endpoints : Include raw data for systemic, hematological, and organ-specific effects (Table B-1).

- Use validated methods : Adhere to OECD/EPA guidelines for in vivo assays (e.g., OECD 423 for acute oral toxicity).

- Disclose conflicts : Provide funding sources and author affiliations to address potential bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.